2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ of 19a–l .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
It’s known that compounds with similar structures have tunable photophysical properties .
Result of Action
It’s known that compounds with similar structures have significant photophysical properties .
Action Environment
It’s known that compounds with similar structures have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .
Preparation Methods
The synthesis of 2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with pyrazolo[1,5-a]pyridine-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It has been explored for its use in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Research: The compound is used in various biological assays to study its effects on different cellular processes and pathways.
Comparison with Similar Compounds
2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry for their anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidines: Known for their enzyme inhibitory activities, these compounds are studied for their potential as therapeutic agents.
The unique trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3,4-trifluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-7H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFIGIMRSNGCDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)NC2=CC3=CC=NN3C=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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